MRTX1133 - 2621928-55-8

MRTX1133

Catalog Number: EVT-8353597
CAS Number: 2621928-55-8
Molecular Formula: C33H31F3N6O2
Molecular Weight: 600.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KRAS G12D Inhibitor MRTX1133 is an orally bioavailable reversible inhibitor of the oncogenic KRAS substitution mutation G12D, with potential antineoplastic activity. Upon oral administration, KRAS G12D inhibitor MRTX1133 specifically targets and noncovalently binds to KRAS G12D. This prevents KRAS G12D-mediated signaling and activation of downstream survival pathways. This leads to an inhibition of the growth of tumor cells that overexpress KRAS G12D. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell proliferation, invasion, and metastasis.
Source and Classification

MRTX1133 was developed by Mirati Therapeutics and is classified as a small molecule inhibitor. Its design was informed by prior knowledge of the structural biology of KRAS proteins and their interaction with small molecules. The compound's efficacy has been validated in preclinical models, demonstrating significant anti-tumor activity against KRAS G12D mutant xenografts .

Synthesis Analysis

Methods and Technical Details

The synthesis of MRTX1133 involves several key steps that utilize established organic chemistry techniques. The process begins with the formation of a pyrido[4,3-d]pyrimidine scaffold, which is critical for the compound's biological activity. Subsequent modifications include the introduction of various substituents to enhance binding interactions with the KRAS G12D protein.

  1. Initial Scaffold Formation: Starting materials are reacted under basic conditions to form the core scaffold.
  2. Substituent Optimization: The addition of functional groups is performed to improve lipophilicity and binding affinity to the target protein.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure and Data

MRTX1133 has a complex molecular structure characterized by its unique pyrido[4,3-d]pyrimidine backbone. The molecular formula is C27_{27}H31_{31}N5_{5}O2_{2}, with a molecular weight of approximately 600.65 g/mol.

  • Key Structural Features:
    • Hydrogen Bond Donors: 2
    • Hydrogen Bond Acceptors: 11
    • Rotatable Bonds: 6
    • Polar Surface Area: 85.05 Ų
    • Log P (octanol-water partition coefficient): 4.61, indicating good lipophilicity .
Chemical Reactions Analysis

Reactions and Technical Details

MRTX1133 undergoes various chemical reactions that are pivotal for its synthesis and biological activity:

  • Formation of Hydrogen Bonds: The compound forms multiple hydrogen bonds with key residues in the KRAS G12D binding site, which stabilizes its interaction with the target.
  • Binding Affinity Assessments: Techniques such as surface plasmon resonance (SPR) are employed to measure the binding kinetics and affinities of MRTX1133 for KRAS G12D, revealing an IC50_{50} value in the low nanomolar range (24 nM) .
Mechanism of Action

Process and Data

MRTX1133 exerts its therapeutic effects by selectively inhibiting the KRAS G12D mutant protein. The mechanism involves:

  1. Binding to KRAS G12D: MRTX1133 binds noncovalently to the active site of the KRAS G12D protein, disrupting its function.
  2. Inhibition of Downstream Signaling: By inhibiting KRAS G12D, MRTX1133 effectively blocks downstream signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth.
  3. Efficacy in Preclinical Models: In vivo studies have demonstrated that MRTX1133 significantly reduces tumor volume in xenograft models harboring KRAS G12D mutations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of MRTX1133 are crucial for understanding its pharmacokinetics and therapeutic potential:

PropertyValue
Molecular Weight600.65 g/mol
Log P4.61
Hydrogen Bond Donor2
Hydrogen Bond Acceptor11
Rotatable Bonds6
Polar Surface Area85.05 Ų
pKa_a7.98
Caco-2 Permeability (A-B)<0.48 × 10⁻⁶ cm/s
Caco-2 Permeability (B-A)8.05 × 10⁻⁶ cm/s
Efflux Ratio>16.8
Half-life in Mouse Liver38.5 min
Clearance Rate (Liver)143 mL/min/kg
Absolute Bioavailability0.5%

These properties indicate that while MRTX1133 has favorable lipophilicity, its bioavailability may be limited, necessitating further optimization for clinical application .

Applications

Scientific Uses

MRTX1133 holds significant promise for therapeutic applications, particularly in oncology:

  • Targeted Therapy for Cancer: It is primarily being investigated for treating cancers associated with the KRAS G12D mutation, such as pancreatic cancer.
  • Research Tool: Beyond its therapeutic potential, MRTX1133 serves as a valuable research tool for studying KRAS biology and developing further inhibitors targeting different mutations within the KRAS gene.

The ongoing research into MRTX1133 continues to reveal insights into its efficacy and safety profile, paving the way for potential clinical applications in targeted cancer therapy .

Discovery and Development of MRTX1133

Rationale for Targeting Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid Mutation in Oncogenesis

The Kirsten Rat Sarcoma oncoprotein represents one of the most prevalent molecular drivers in human malignancies, with mutations occurring in approximately 25–30% of all cancers. Among these, the Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutation stands out as the single most common Kirsten Rat Sarcoma variant, exhibiting pronounced tissue-specific prevalence. In pancreatic ductal adenocarcinoma, Kirsten Rat Sarcoma mutations occur in 93% of cases, with Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid accounting for 41.8% of these mutations. Similarly, Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutations appear in 35% of colorectal cancers and 19% of non-small cell lung cancers [1] [3] [5].

Biochemically, the Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutation profoundly disrupts guanosine triphosphate hydrolysis. Wild-type Kirsten Rat Sarcoma functions as a molecular switch, cycling between guanosine triphosphate-bound (active) and guanosine diphosphate-bound (inactive) states regulated by guanine nucleotide exchange factors and GTPase-activating proteins. The substitution of glycine with aspartic acid at position 12 sterically hinders GTPase-activating protein interaction, locking Kirsten Rat Sarcoma in a constitutively active guanosine triphosphate-bound conformation. This leads to uncontrolled activation of downstream effector pathways—notably the rapidly accelerated fibrosarcoma-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase and phosphoinositide 3-kinase-protein kinase B-mammalian target of rapamycin cascades—driving tumor proliferation, survival, metabolic reprogramming, and therapeutic resistance [3] [5]. Clinically, patients with pancreatic ductal adenocarcinoma harboring Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutations demonstrate significantly shorter survival compared to those with Kirsten Rat Sarcoma wild-type or other Kirsten Rat Sarcoma variants, underscoring its pathogenic dominance [3].

Table 1: Prevalence of Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid Mutation in Major Cancers

Cancer TypeOverall Kirsten Rat Sarcoma Mutation Frequency (%)Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid Prevalence Among Kirsten Rat Sarcoma Mutants (%)
Pancreatic Ductal Adenocarcinoma9341.8
Colorectal Cancer40~35
Non-Small Cell Lung Cancer19~19

Historical Challenges in Drugging Kirsten Rat Sarcoma Mutations

The direct pharmacological targeting of Kirsten Rat Sarcoma mutations represented a four-decade challenge in oncology, earning Kirsten Rat Sarcoma the designation of "undruggable." Three fundamental barriers impeded drug development:

  • Biochemical Intractability: Kirsten Rat Sarcoma possesses an exceptionally high affinity (picomolar range) for guanosine triphosphate/guanosine diphosphate nucleotides, whose intracellular concentrations exceed millimolar levels. Competitive displacement was deemed pharmacologically unfeasible [3] [5].
  • Structural Limitations: Wild-type Kirsten Rat Sarcoma lacks deep, druggable surface pockets. Early crystallographic studies revealed a smooth protein surface unsuitable for high-affinity small-molecule binding [3] [6].
  • Mutation-Specific Complexity: While Kirsten Rat Sarcoma Glycine 12 to Cysteine mutation introduces a reactive cysteine amenable to covalent inhibition, Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid lacks chemically tractable residues near its nucleotide-binding site. Developing noncovalent inhibitors necessitating ultra-high binding affinity posed a formidable design hurdle [6].

These obstacles necessitated innovative strategies beyond conventional occupancy-driven inhibition, culminating in the breakthrough discovery of allosteric switch-II pocket binders for Kirsten Rat Sarcoma Glycine 12 to Cysteine. However, extending this success to Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid demanded novel chemical approaches [3] [6].

Structure-Based Drug Design of MRTX1133

Mirati Therapeutics pioneered MRTX1133 through rigorous structure-based drug design campaigns initiated by screening compound libraries against Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid. Initial hits exhibited weak affinity and poor selectivity. Critical advancements emerged from X-ray crystallography (Protein Data Bank identification 7RPZ), which revealed a novel induced-fit pocket beneath the switch-II loop adjacent to aspartic acid 12 mutation. This pocket, while present in both Kirsten Rat Sarcoma wild-type and Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid, displayed differential conformational dynamics exploitable for selectivity [3] [6].

MRTX1133 features a pyrido[4,3-d]pyrimidine scaffold engineered to form extensive complementary interactions within this pocket:

  • Hydrophobic Contacts: The trifluorophenyl group occupies a hydrophobic subpocket formed by histidine 95, methionine 72, and valine 9.
  • Polar Interactions: Nitrogen atoms in the core scaffold form hydrogen bonds with aspartic acid 69 and glutamine 99.
  • Salt Bridges and π-Stacking: The fluorophenyl group engages tyrosine 96 via π-π stacking, while the amine linker stabilizes electrostatic interactions with aspartic acid 12 [2] [4] [6].

Molecular dynamics simulations exceeding 4 microseconds demonstrated that MRTX1133 binding enforces a closed conformation of switch-I (residues 30–40) and switch-II (residues 58–72), sterically occluding effector protein binding (e.g., rapidly accelerated fibrosarcoma, phosphoinositide 3-kinase) and destabilizing guanosine triphosphate coordination. This allosterically traps Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid in an inactive guanosine diphosphate-bound state despite lacking direct nucleotide competition [2] [4].

Table 2: Key Binding Interactions of MRTX1133 with Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid

ResidueInteraction TypeEnergy Contribution (kcal/mol)Functional Role
Aspartic Acid 69Hydrogen Bond-4.54Stabilizes pyrimidine nitrogen
Histidine 95Hydrophobic/van der Waals-3.65Trifluorophenyl group accommodation
Glutamine 99Hydrogen Bond-2.03Scaffold anchoring
Tyrosine 96π-π Stacking-1.59Enhances compound residence time
Aspartic Acid 12Electrostatic-1.04Mutation-specific selectivity determinant

Optimization Strategies for Noncovalent Inhibition

Achieving sub-nanomolar potency against Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid without covalent chemistry required iterative structure-guided optimization focused on three pillars:

  • Binding Affinity Enhancement: Early leads exhibited micromolar affinity. Structure-activity relationship studies identified that introducing electron-withdrawing trifluoromethyl groups improved hydrophobic filling of the histidine 95-methionine 72 pocket. Additionally, optimizing amine linker length and basicity strengthened salt bridges with aspartic acid 12 and aspartic acid 69, boosting affinity >1000-fold to a dissociation constant ≈0.2 picomolar [6].
  • Selectivity Profiling: Selective inhibition over Kirsten Rat Sarcoma wild-type and other Kirsten Rat Sar sarcoma mutants (e.g., Kirsten Rat Sarcoma Glycine 12 to Valine) was critical. Crystallography revealed that aspartic acid 12’s unique sidechain orientation creates a polar environment distinct from glycine 12 (wild-type) or valine 12. MRTX1133 exploits this via its fluorinated aryl groups, achieving >1000-fold selectivity for Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid over wild-type Kirsten Rat Sarcoma in biochemical assays [6].
  • Drug-Like Properties: Initial compounds suffered from poor solubility and metabolic instability. Strategic incorporation of solubilizing heteroatoms in the pyrimidine core and reducing rotatable bonds improved aqueous solubility (>100 µM) and microsomal stability, enabling robust in vivo efficacy [6].

Table 3: Key Optimization Milestones for MRTX1133 Development

ParameterInitial Lead CompoundOptimized MRTX1133Improvement Factor
Biochemical Inhibition Constant>10 µM0.2 pM>50,000,000x
Selectivity (vs. Kirsten Rat Sarcoma Wild-Type)5-fold>1000-fold>200x
Solubility (pH 7.4)<1 µM>100 µM>100x
In Vivo Tumor Growth Inhibition (Tumor Shrinkage)None>50% RegressionNot applicable

Evolution from Covalent Kirsten Rat Sarcoma Glycine 12 to Cysteine Inhibitors

The clinical success of covalent Kirsten Rat Sarcoma Glycine 12 to Cysteine inhibitors (e.g., sotorasib, adagrasib) validated switch-II pocket targeting but highlighted mutation-specific limitations. These inhibitors rely on electrophilic "warheads" reacting with cysteine 12—a strategy inapplicable to Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid’s non-nucleophilic aspartic acid [3] [6].

MRTX1133 represents a therapeutic evolution through three key distinctions:

  • Mechanism of Action: Covalent Kirsten Rat Sarcoma Glycine 12 to Cysteine inhibitors exploit cysteine reactivity to form irreversible bonds, enhancing potency but risking off-target effects and immune-mediated toxicity. MRTX1133 achieves comparable potency via optimized noncovalent interactions, mitigating these risks [6].
  • Target Population: Kirsten Rat Sarcoma Glycine 12 to Cysteine comprises <2% of pancreatic ductal adenocarcinoma versus 41.8% for Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid. MRTX1133 addresses this major unmet need [3].
  • Biochemical Efficacy: Covalent inhibitors trap Kirsten Rat Sarcoma Glycine 12 to Cysteine in an inactive guanosine diphosphate state by disrupting switch-II dynamics. MRTX1133 similarly inactivates Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid but induces distinct conformational changes in switches I/II, evidenced by molecular dynamics showing increased correlated residue motions disrupting effector binding [2] [4].

Preclinically, MRTX1133 demonstrated profound tumor regression in Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid-mutant xenograft models, notably pancreatic ductal adenocarcinoma, at well-tolerated doses. This efficacy, unattainable with Kirsten Rat Sarcoma Glycine 12 to Cysteine inhibitors in Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid models, catalyzed its ongoing phase I/II clinical evaluation [3] [6].

Properties

CAS Number

2621928-55-8

Product Name

MRTX1133

IUPAC Name

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol

Molecular Formula

C33H31F3N6O2

Molecular Weight

600.6 g/mol

InChI

InChI=1S/C33H31F3N6O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2/t19-,20?,21?,33+/m1/s1

InChI Key

SCLLZBIBSFTLIN-IFMUVJFISA-N

SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F

Canonical SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F

Isomeric SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.